5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline
Overview
Description
5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is a chemical compound . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline . Tetrahydroquinoline is a colorless oil .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . In recent years, considerable research interest has been witnessed toward synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . This includes reactions involving isomerization of iminium intermediate .Molecular Structure Analysis
The molecular structure of this compound is available on various chemical databases . The molecular formula is C9H9BrClN .Chemical Reactions Analysis
The C (1)-functionalization of tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate are highlighted .Scientific Research Applications
Vibrational Spectroscopy and Computational Studies
5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline and its derivatives have been studied using vibrational spectroscopy and computational methods. For instance, the Fourier transform infrared (FTIR) and FT-Raman spectra of 7-bromo-5-chloro-8-hydroxyquinoline (a related compound) were analyzed, and their vibrational frequencies were determined experimentally and compared with theoretical predictions from ab initio and density functional theory (DFT) calculations (Arjunan et al., 2009).
Antimalarial Activity
Compounds derived from this compound have been assessed for antimalarial activity. A series of di-Mannich bases derived from related compounds demonstrated superior activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum (Scott et al., 1988).
Synthetic Methodologies
Significant research has focused on developing synthetic methodologies for derivatives of this compound. For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, an intermediate in PI3K/mTOR inhibitors, has been optimized and can be used for synthesizing derivatives of NVP-BEZ235 (Lei et al., 2015).
Bromination Reactions
Studies have also explored the bromination of 2-phenyl-1,2,3,4-tetrahydroquinoline derivatives, revealing insights into the formation of di- and tribrom derivatives and their molecular structures (Zemtsova et al., 2015).
Biological Evaluation Studies
Research into the biological applications includes the synthesis and characterization of Schiff base ligands derived from this compound. These studies also focus on their in vitro antibacterial, antifungal, and antioxidant activities (Siddappa et al., 2014).
Synthesis of Novel Compounds
Synthetic approaches have also been developed for novel compounds such as 7-bromo-5-(2′-chloro)phenyl-3-hydroxy-1-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, showcasing different molecular forms and crystal structures (Kravtsov et al., 2012).
Safety and Hazards
5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline is classified as Acute Tox. 4: H302+312+332; STOT SE 3: H335; Eye Irrit. 2: H319; Skin Irrit. 2: H315 . It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
The future directions for 5-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline could involve further exploration of its synthesis, particularly the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential applications.
Mechanism of Action
Mode of Action
It’s known that tetrahydroquinolines can undergo c(1)-functionalization with alkynes
Biochemical Pathways
Tetrahydroquinolines are known to be involved in various biological activities, suggesting that they may affect a wide range of biochemical pathways .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c . This suggests that light, moisture, and temperature may affect the stability of the compound.
Properties
IUPAC Name |
5-bromo-7-chloro-1,2,3,4-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClN/c10-8-4-6(11)5-9-7(8)2-1-3-12-9/h4-5,12H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLOHCCTDNVSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2Br)Cl)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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